N-(3-methoxyphenyl)-4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazine-1-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 4-methoxyphenylamine and 6-methylpyrimidine-2-carboxylic acid under controlled conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the intermediate with piperazine-1-carboxylic acid.
Final Coupling: The final step involves coupling the methoxyphenyl groups to the piperazine-pyrimidine intermediate under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide
Uniqueness
N-(3-methoxyphenyl)-4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N6O3 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C24H28N6O3/c1-17-15-22(26-18-7-9-20(32-2)10-8-18)28-23(25-17)29-11-13-30(14-12-29)24(31)27-19-5-4-6-21(16-19)33-3/h4-10,15-16H,11-14H2,1-3H3,(H,27,31)(H,25,26,28) |
InChI Key |
ZEKUHKNIAXZQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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